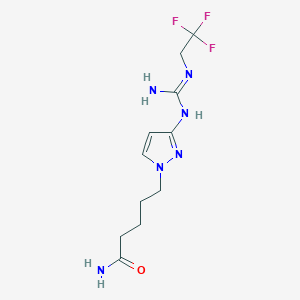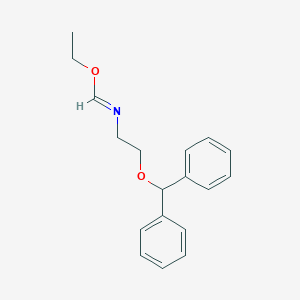
Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)-, commonly known as Diphenhydramine, is a histamine H1 antagonist, which is used as an antihistamine, sedative, and antiemetic. Diphenhydramine is a widely used drug in the medical field, and its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are crucial topics to explore.
Mécanisme D'action
Diphenhydramine exerts its pharmacological effects by blocking the H1 receptor, which is responsible for mediating the effects of histamine. By blocking the H1 receptor, diphenhydramine reduces the symptoms of allergies, such as itching, sneezing, and runny nose. Diphenhydramine also has sedative effects due to its ability to cross the blood-brain barrier and bind to the histamine receptors in the brain.
Effets Biochimiques Et Physiologiques
Diphenhydramine has a variety of biochemical and physiological effects, including reducing the release of histamine, inhibiting the activation of mast cells, and reducing the permeability of blood vessels. Diphenhydramine also has anticholinergic effects, which can cause dry mouth, blurred vision, and urinary retention.
Avantages Et Limitations Des Expériences En Laboratoire
Diphenhydramine is a widely used drug in laboratory experiments due to its ability to block the H1 receptor and its sedative effects. However, diphenhydramine has limitations as a research tool, including its potential to cause anticholinergic side effects and its narrow therapeutic window.
Orientations Futures
Future research on diphenhydramine could focus on developing new formulations of the drug with improved pharmacokinetic properties and reduced side effects. Additionally, research could explore the potential therapeutic applications of diphenhydramine in other medical conditions, such as Parkinson's disease and Alzheimer's disease. Finally, research could investigate the role of diphenhydramine in modulating the immune system and its potential as an immunomodulatory agent.
Méthodes De Synthèse
Diphenhydramine is synthesized through the reaction of benzhydryl chloride and 2-diethylaminoethanol in the presence of sodium amide. The product is then purified through recrystallization, and the final product is obtained as a white crystalline powder.
Applications De Recherche Scientifique
Diphenhydramine has been extensively studied for its potential therapeutic applications in various medical conditions, including allergies, motion sickness, insomnia, and anxiety disorders. Diphenhydramine is also used as a research tool to study the role of histamine in the central nervous system and its effects on cognitive function.
Propriétés
Numéro CAS |
101418-32-0 |
|---|---|
Nom du produit |
Ethylamine, 2-(diphenylmethoxy)-N-(ethoxymethylene)- |
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
ethyl N-(2-benzhydryloxyethyl)methanimidate |
InChI |
InChI=1S/C18H21NO2/c1-2-20-15-19-13-14-21-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18H,2,13-14H2,1H3 |
Clé InChI |
IGSUGSIUMZOOLX-UHFFFAOYSA-N |
SMILES |
CCOC=NCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCOC=NCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Synonymes |
N-(2-benzhydryloxyethyl)-1-ethoxy-methanimine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



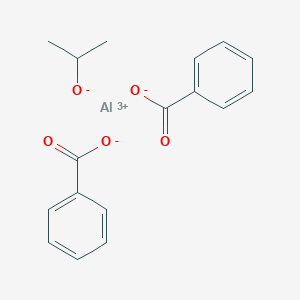
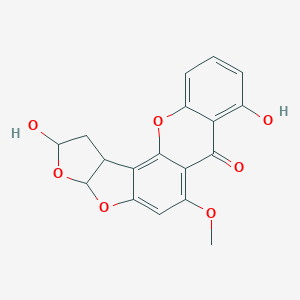
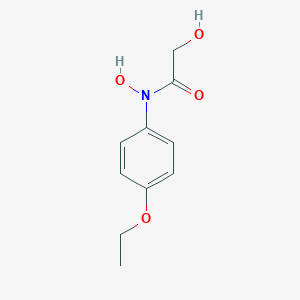
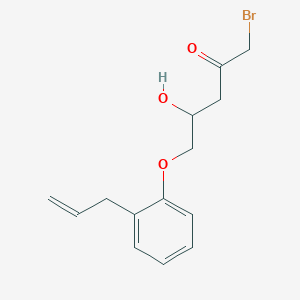
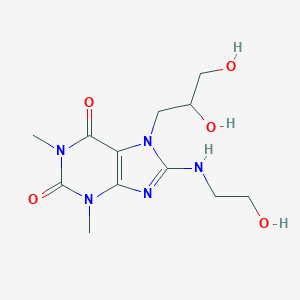
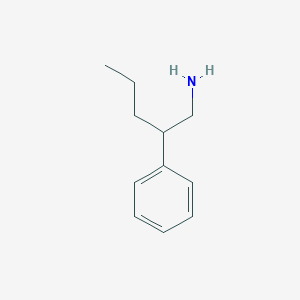
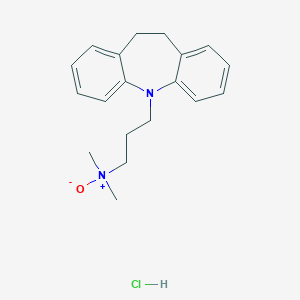
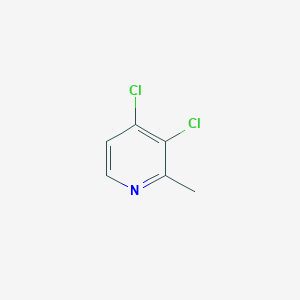

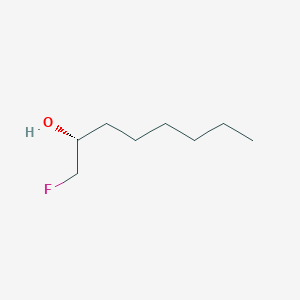
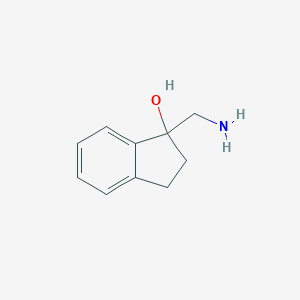
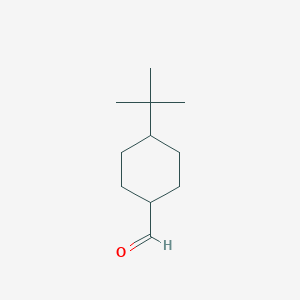
![Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B25712.png)
